molecular formula C9H9Cl2NO B2828540 2,3-dichloro-N-ethylbenzamide CAS No. 1090344-11-8

2,3-dichloro-N-ethylbenzamide

Cat. No.: B2828540
CAS No.: 1090344-11-8
M. Wt: 218.08
InChI Key: XLIWICYILPTDAW-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-ethylbenzamide is a benzamide derivative characterized by a benzene ring substituted with chlorine atoms at the 2 and 3 positions and an ethyl group attached to the amide nitrogen. Benzamides with chloro substituents and varied N-alkyl groups are often explored for their electronic, steric, and functional attributes in chemical and pharmaceutical contexts.

Properties

IUPAC Name

2,3-dichloro-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-2-12-9(13)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIWICYILPTDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2,3-Dichloro-N-ethylbenzamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to exert its effects through modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Positions and Electronic Effects

The position of chlorine atoms on the benzene ring significantly influences electronic properties. For example:

  • 2,3-Dichloro-N-ethylbenzamide : The 2,3-dichloro substitution creates a strong electron-withdrawing effect, which may enhance the electrophilicity of the amide carbonyl group. This could increase reactivity in nucleophilic acyl substitution reactions compared to analogs with fewer or differently positioned halogens.
  • The hydroxyl group in the N-substituent introduces hydrogen-bonding capability, improving solubility in polar solvents .
  • 2,6-Dichloro-N,N-dimethylbenzamide (C₉H₉Cl₂NO): The 2,6-dichloro substitution () creates a symmetrical electron-withdrawing environment, possibly reducing steric hindrance compared to 2,3-dichloro analogs .

N-Substituent Groups and Physicochemical Properties

The nature of the N-substituent impacts steric bulk, solubility, and stability:

  • Its predicted pKa of -2.00 suggests strong acidity, likely due to electron-withdrawing effects from the chlorines .
  • 3,4-Dichloro-N-(2-hydroxyethyl)benzamide : The hydroxyethyl group enhances hydrophilicity, making this compound more soluble in polar solvents than the ethyl-substituted target compound .
  • Etobenzanid (C₁₅H₁₃Cl₂NO₃): The ethoxymethoxy group in this pesticide () introduces ether linkages, improving lipid solubility and bioavailability for agrochemical applications .

Structural Conformations and Stability

highlights that chlorophenyl benzamides, including 2-chloro-N-(2,3-dichlorophenyl)benzamide, adopt a trans conformation of the amide group. This conformation is critical for stabilizing intermolecular interactions and is likely conserved in this compound, suggesting comparable thermal and chemical stability .

Data Tables

Table 1: Physicochemical Properties of Selected Benzamides

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
This compound C₉H₉Cl₂NO 218.08 (estimated) - - -
2,3-Dichloro-N,N-dimethylbenzamide C₉H₉Cl₂NO 218.08 1.293 (predicted) 350.1 (predicted) -2.00
3,4-Dichloro-N-(2-hydroxyethyl)benzamide C₉H₉Cl₂NO₂ 234.076 - - -

Table 2: Structural and Functional Comparisons

Compound Name Key Features Applications/Notes
This compound 2,3-dichloro, ethyl group Potential reactivity in synthesis
Etobenzanid Ethoxymethoxy, 2,3-dichlorophenyl Pesticide (Agrochemical use)
AH-7921 Cyclohexyl-dimethylamino substituent Opioid receptor activity (Research)

Biological Activity

2,3-Dichloro-N-ethylbenzamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound (CAS Number: 1090344-11-8) is characterized by the presence of two chlorine atoms on the benzene ring and an ethyl group attached to the nitrogen atom of the amide functional group. Its molecular formula is C9H9Cl2N.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. A study conducted by BenchChem highlighted its potential in combating various microbial strains, suggesting its use as a lead compound in antimicrobial drug development.

Table 1: Antimicrobial Activity of this compound

Microbial StrainActivityReference
Staphylococcus aureusInhibitoryBenchChem
Escherichia coliModerateBenchChem
Candida albicansModerateBenchChem

The mechanism through which this compound exerts its biological effects is believed to involve modulation of enzyme activity or receptor binding. The compound interacts with specific molecular targets, leading to alterations in cellular processes that contribute to its antibacterial and antifungal properties.

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against a panel of bacterial and fungal pathogens. The study utilized standard disk diffusion methods to assess antimicrobial activity. Results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Summary of Case Study Results

PathogenZone of Inhibition (mm)
Staphylococcus aureus15Effective
Escherichia coli12Moderately effective
Candida albicans10Moderately effective

Research Findings

Recent investigations into the compound's properties have revealed additional therapeutic potentials. For instance, ongoing research is exploring its role as a potential anticancer agent . Preliminary findings suggest that structural similarities to other bioactive benzamides may confer similar therapeutic benefits.

Table 3: Potential Therapeutic Applications

ApplicationDescription
AntibacterialEffective against various bacterial strains
AntifungalActive against common fungal pathogens
AnticancerUnder investigation for potential anticancer effects

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